Lecithin Hydrogenated

Description

The exact mass of the compound Lecithins, hydrogenated is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

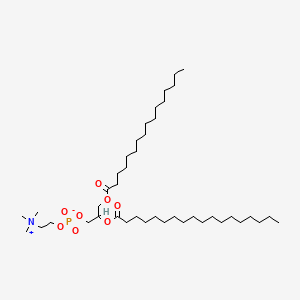

IUPAC Name |

(3-hexadecanoyloxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNPLUBHRSSFHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018672 |

Source

|

| Record name | Phosphatidylcholine 16:0-18:0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92128-87-5 |

Source

|

| Record name | Hydrogenated lecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092128875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphatidylcholine 16:0-18:0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lecithins, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hydrogenated Lecithin for Advanced Applications

Introduction

Hydrogenated lecithin is a cornerstone ingredient in advanced pharmaceutical and cosmetic formulations, prized for its superior stability and versatile functionality. Derived from natural sources like soybeans or egg yolks, lecithin undergoes a controlled hydrogenation process where unsaturated fatty acid chains are converted into saturated ones.[1][2] This seemingly simple modification dramatically enhances the molecule's resistance to oxidation, providing formulators with a robust excipient for creating stable, effective, and elegant delivery systems.[1][3] This guide offers an in-depth exploration of the core physicochemical properties of hydrogenated lecithin, providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to harness its full potential. We will delve into its molecular architecture, explore its key characteristics, and provide validated protocols for its characterization, ultimately linking these fundamental properties to its performance in sophisticated applications such as liposomal drug delivery and high-stability emulsions.

Section 1: Molecular Architecture and the Impact of Hydrogenation

The Phosphatidylcholine Backbone

At its core, hydrogenated lecithin is primarily composed of phosphatidylcholines (PCs).[1] These are phospholipids with a glycerol backbone, two fatty acid chains, and a phosphate group linked to a choline headgroup.[2] This inherent amphiphilic nature—a hydrophilic (water-loving) choline headgroup and two hydrophobic (oil-loving) fatty acid tails—is the foundation of its functionality as an emulsifier and a building block for self-assembled structures like liposomes and micelles.[4][5]

The Hydrogenation Process: Engineering for Stability

Natural lecithins contain a significant proportion of unsaturated fatty acids, such as oleic and linoleic acids.[6] The double bonds in these chains are susceptible to oxidation, which can lead to degradation, unpleasant odors, and a decrease in formulation stability.[1] The process of hydrogenation catalytically adds hydrogen across these double bonds, converting them into single bonds and thus creating saturated fatty acid chains (e.g., stearic acid).[2]

The primary driver for this process is the significant enhancement of chemical stability. By removing the sites of unsaturation, hydrogenated lecithin exhibits superior resistance to oxidative degradation, heat, and light, which translates to a longer shelf life and greater integrity of the final product.[1][7]

Caption: From Unstable to Stable: The Hydrogenation Process.

Section 2: Core Physicochemical Properties

The utility of hydrogenated lecithin is defined by a set of key physicochemical properties. Understanding and quantifying these parameters is critical for successful formulation development.

Amphiphilicity and Surface Activity

The dual hydrophilic-hydrophobic nature of hydrogenated lecithin makes it a potent surface-active agent. When introduced into a system containing both oil and water, the molecules orient themselves at the interface, reducing the interfacial tension and allowing the two immiscible phases to mix, forming a stable emulsion.[4] This is its primary function as an emulsifier in creams and lotions.[8]

Hydrophilic-Lipophilic Balance (HLB)

The HLB system provides a semi-empirical scale to classify the degree of hydrophilicity or lipophilicity of an emulsifier.[9] Emulsifiers with low HLB values are more oil-soluble (lipophilic), while those with high HLB values are more water-soluble (hydrophilic). Hydrogenated lecithin typically has an HLB value in the range of 9, making it an effective oil-in-water (O/W) emulsifier.[10] This value is ideal for creating the stable, non-greasy emulsions desired in many cosmetic and dermatological products.

Self-Assembly and Critical Micelle Concentration (CMC)

In an aqueous environment, when the concentration of hydrogenated lecithin surpasses a specific threshold, the molecules spontaneously self-assemble into organized structures to minimize the unfavorable interaction between their hydrophobic tails and water.[11] This threshold is known as the Critical Micelle Concentration (CMC).[12] Below the CMC, the molecules exist as monomers. Above the CMC, they form micelles or, in the case of di-acyl phospholipids like hydrogenated lecithin, bilayer vesicles known as liposomes.[11][13] The CMC is a critical parameter, as it dictates the concentration at which these functional structures form. The CMC for di-acyl phospholipids is generally very low, reflecting their strong tendency to form bilayers rather than micelles.[14][15]

Thermotropic Behavior: The Phase Transition Temperature (Tm)

The saturated acyl chains of hydrogenated lecithin can exist in different physical states depending on the temperature. At lower temperatures, the chains are tightly packed in a rigid, ordered "gel" state (Lβ'). As the temperature increases, they absorb energy and undergo a phase transition to a more disordered and fluid "liquid crystalline" state (Lα).[16] The midpoint of this transition is the main phase transition temperature (Tm).[17]

The Tm is a crucial characteristic for drug delivery applications, particularly in liposome design.[18]

-

Liposomes formulated with high-Tm lipids (like hydrogenated soy phosphatidylcholine, HSPC, with a Tm of ~53°C) are more rigid and less permeable at physiological temperature (37°C), leading to better drug retention and stability in circulation.[16]

-

Liposomes formulated with lower-Tm lipids are more fluid and "leaky," which can be exploited for temperature-triggered drug release in applications like thermosensitive liposomes.[19]

Summary of Key Physicochemical Properties

| Property | Typical Value/Range | Significance in Formulation |

| Chemical Structure | Saturated di-acyl phosphatidylcholine | High oxidative and thermal stability.[1] |

| Appearance | Off-white to yellowish powder/waxy solid | [20] |

| Solubility | Partially soluble/dispersible in water to form emulsions; soluble in some organic solvents.[21][22] | Dictates how it is incorporated into oil or water phases. |

| HLB Value | ~9 | Effective oil-in-water (O/W) emulsifier.[10] |

| Phase Transition (Tm) | ~53-55°C (for HSPC) | Determines membrane rigidity, permeability, and drug release profile of liposomes.[16][18] |

| Safety Profile | Generally Recognized As Safe (GRAS); non-irritating and non-sensitizing.[6][23][24] | Excellent biocompatibility for pharmaceutical and cosmetic use. |

Section 3: Methodologies for Characterization

Accurate characterization of hydrogenated lecithin is essential for quality control and predictive formulation design. The following protocols outline standard, self-validating methods for determining key physicochemical parameters.

Protocol: Determination of Phase Transition Temperature (Tm) using Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[25] For a liposomal dispersion of hydrogenated lecithin, an endothermic peak is observed as the lipid bilayer absorbs heat to transition from the ordered gel phase to the disordered liquid crystalline phase.[26] The peak of this endotherm corresponds to the Tm, providing a direct measure of the membrane's thermal behavior.[17][27]

Caption: Workflow for Determining Tm using DSC.

Step-by-Step Methodology:

-

Preparation of Liposomes: Prepare a liposome dispersion (e.g., 10-20 mg/mL) of the hydrogenated lecithin in a suitable buffer (e.g., PBS pH 7.4). This is typically done by hydrating a thin lipid film followed by extrusion through polycarbonate membranes to create large unilamellar vesicles (LUVs) of a defined size.

-

Sample Loading: Accurately load a specific volume (e.g., 25 µL) of the liposome dispersion into a hermetic aluminum DSC pan. Load an identical volume of the buffer into a reference pan.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program: Equilibrate the system at a temperature well below the expected Tm (e.g., 25°C). Initiate a heating scan at a controlled rate (e.g., 1-2°C/minute) to a temperature well above the Tm (e.g., 70°C).[16]

-

Data Analysis: The resulting thermogram will plot heat flow versus temperature. The Tm is identified as the temperature at the peak of the main endothermic transition.[28] The enthalpy of the transition (ΔH) can be calculated from the area under the peak.

Protocol: Particle Sizing and Zeta Potential Analysis using Dynamic Light Scattering (DLS)

Causality: DLS measures the time-dependent fluctuations in light scattered by particles undergoing Brownian motion.[29] Larger particles move more slowly, causing the scattered light intensity to fluctuate at a slower rate. By analyzing these fluctuations, DLS calculates the hydrodynamic diameter (particle size) of vesicles like liposomes.[30] Zeta potential, a measure of the surface charge, is determined by measuring the particle's velocity in an applied electric field and is a key indicator of colloidal stability.

Step-by-Step Methodology:

-

Sample Preparation: Dilute the liposome suspension with the same buffer used for preparation to an appropriate concentration to avoid multiple scattering effects.

-

Instrument Setup: Place the diluted sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to thermally equilibrate.

-

Size Measurement: The instrument directs a laser beam through the sample, and a detector measures the scattered light at a specific angle (e.g., 90° or 173°).[31][32] An autocorrelator analyzes the intensity fluctuations to generate a correlation function, from which the particle size distribution is calculated.[32]

-

Zeta Potential Measurement: For zeta potential, the sample is placed in a special electrode-containing cell. An electric field is applied, and the velocity of the particles is measured via laser Doppler velocimetry. This velocity is then used to calculate the zeta potential.

-

Data Analysis: The software reports the Z-average diameter, polydispersity index (PDI, a measure of the width of the distribution), and the zeta potential (in mV). For liposomes, a mean size near 100 nm is often targeted for drug delivery.[29][31]

Section 4: Applications in Advanced Formulations

The unique physicochemical profile of hydrogenated lecithin directly translates into its utility in high-performance applications.

Liposome Engineering for Drug Delivery

Hydrogenated lecithin is a gold-standard lipid for constructing liposomes, particularly for intravenous drug delivery.[1] Its high Tm ensures that liposomes remain in the stable gel phase at body temperature, minimizing premature drug leakage and increasing circulation time.[18] Its saturated nature prevents oxidative degradation of both the carrier and the encapsulated drug, while its biocompatibility minimizes immune responses.[3][33]

High-Stability Emulsions in Cosmetics and Dermatology

In cosmetics, hydrogenated lecithin functions as a high-performance O/W emulsifier and skin-conditioning agent.[34][35] Its ability to form stable emulsions is critical for the texture and shelf-life of creams and lotions.[5] Furthermore, its phospholipid structure mimics the lipids in the skin's own barrier, allowing it to integrate into the stratum corneum, reinforcing the barrier, reducing trans-epidermal water loss (TEWL), and enhancing the penetration of other active ingredients.[3][36] Its excellent stability ensures the final product resists separation and degradation over time.[7]

Caption: From Property to Performance in Formulations.

Conclusion

Hydrogenated lecithin is far more than a simple emulsifier; it is a highly engineered excipient whose value lies in its robust physicochemical properties. The conversion of unsaturated fatty acids to a saturated state imparts exceptional chemical and thermal stability, a feature that is paramount for the development of products with a long shelf-life and consistent performance. Its well-defined phase transition temperature, amphiphilic character, and excellent safety profile make it an indispensable tool for scientists creating advanced drug delivery systems and sophisticated cosmetic formulations. By understanding and applying the principles and methodologies outlined in this guide, researchers can effectively leverage the superior attributes of hydrogenated lecithin to innovate and excel in their respective fields.

References

- PubMed. (n.d.). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol.

- Malvern Panalytical. (2022, December 16). DSC in liposome and lipid nanoparticles development.

- HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values.

- HORIBA. (n.d.). Particle Size Analysis of Liposomes.

- J-Stage. (1989). The Critical Micelle Concentration of Phospholipids.

- AllyOrganic. (n.d.). Hydrogenated Lecithin.

- Allyson Enterprises. (n.d.). Hydrogenated Lecithin.

- SpecialChem. (2023, March 11). Hydrogenated Lecithin (Emulsifier): Cosmetic Ingredient INCI.

- Cosmetic Ingredients Guide. (2024, June 11). Hydrogenated Lecithin.

- News-Medical.Net. (n.d.). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis.

- The Hebrew University of Jerusalem. (n.d.). The use of differential scanning calorimetry as a tool to characterize liposome preparations.

- Malvern Panalytical. (2018, May 18). Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis.

- SciSpace. (n.d.). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation.

- Semantic Scholar. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- Allan Chemical Corporation. (2025, September 18). Dynamic Light Scattering for Pharmaceutical Nanoparticles.

- Taylor & Francis Online. (n.d.). Differential Scanning Calorimetry (DSC): A Tool to Study the Thermal Behavior of Lipid Bilayers and Liposomal Stability.

- PubMed. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- Supplier. (n.d.). What is Hydrogenated Lecithin Made From.

- Cosmetics Info. (n.d.). Hydrogenated Lecithin.

- Noncomedogenic Skincare, Sunscreen Products | South Africa. (2025, March 15). Hydrogenated Lecithin.

- PubMed. (n.d.). Final report on the safety assessment of Lecithin and Hydrogenated Lecithin.

- J-Stage. (n.d.). Thermotropic Phase Behavior of Hydrogenated Soybean Phosphatidylcholine–Cholesterol Binary Liposome Membrane.

- MySkinRecipes. (n.d.). Hydrogenated Lecithin (70% Phosphatidylcholine).

- COSMILE Europe. (n.d.). HYDROGENATED LECITHIN – Ingredient.

- PubMed. (2025, August 1). Hydrogenated plant-based lecithins as excipients for cosmetic and pharmaceutical applications: A physical-chemical study.

- FDA. (n.d.). Hydrogenated lecithin from soy - GRAS Notices.

- Merck Millipore. (n.d.). Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids.

- PubMed. (2012, March 26). Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC.

- ResearchGate. (2025, August 10). Final Report on the Safety Assessment of Lecithin and Hydrogenated Lecithin.

- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.

- Semantic Scholar. (2001, January 1). Final Report on the Safety Assessment of Lecithin and Hydrogenated Lecithin.

- ResearchGate. (n.d.). (PDF) Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC.

- ChemBK. (2024, April 9). Hydrogenated Lecithin.

- ResearchGate. (2025, August 7). Thermotropic Phase Behavior of Hydrogenated Soybean Phosphatidylcholine–Cholesterol Binary Liposome Membrane | Request PDF.

- The Good Scents Company. (n.d.). hydrogenated lecithin, 92128-87-5.

- Biological Sciences - BAS. (n.d.). Phases and phase transitions of the phosphatidylcholines.

- Avanti Research. (n.d.). Critical Micelle Concentrations (CMCs).

- Hydrogenated Lecithin Powder Cosmetic Grade. (2025, November 30). Benefits & Uses.

- NIKKO CHEMICALS. (n.d.). NIKKOL LECINOL S-10M PLUS (Hydrogenated Lecithin|Color and Odor Improvement).

- Lesielle. (n.d.). Hydrogenated lecithin in skincare, What is?.

- OLIVE TREE PEOPLE. (n.d.). Lecithin / Hydrogenated Lecithin.

- Lesielle. (n.d.). Hydrogenated lecithin in skincare, What is?.

- NIKKO CHEMICALS. (n.d.). NIKKOL LECINOL S-10 (Hydrogenated Lecithin|PC Content 25-30%).

- Alfa Chemistry. (n.d.). Reference Guide to HLB Values of Common Emulsifiers.

- MDPI. (2024, March 16). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins.

Sources

- 1. zhishangchem.com [zhishangchem.com]

- 2. Hydrogenated Lecithin - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 3. Hydrogenated Lecithin | Cosmetic Ingredients Guide [ci.guide]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. lesielle.com [lesielle.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. hydrogenated lecithin, 92128-87-5 [thegoodscentscompany.com]

- 8. lesielle.com [lesielle.com]

- 9. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 10. HLB Calculator - Materials [hlbcalc.com]

- 11. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Final report on the safety assessment of Lecithin and Hydrogenated Lecithin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Critical Micelle Concentration of Phospholipids [jstage.jst.go.jp]

- 15. avantiresearch.com [avantiresearch.com]

- 16. Thermotropic Phase Behavior of Hydrogenated Soybean Phosphatidylcholine–Cholesterol Binary Liposome Membrane [jstage.jst.go.jp]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. specialchem.com [specialchem.com]

- 21. allyorganic.com [allyorganic.com]

- 22. chembk.com [chembk.com]

- 23. GRAS Notices [hfpappexternal.fda.gov]

- 24. researchgate.net [researchgate.net]

- 25. cris.huji.ac.il [cris.huji.ac.il]

- 26. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 27. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 28. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. news-medical.net [news-medical.net]

- 30. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 31. horiba.com [horiba.com]

- 32. scispace.com [scispace.com]

- 33. Hydrogenated plant-based lecithins as excipients for cosmetic and pharmaceutical applications: A physical-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. allysonenterprises.com [allysonenterprises.com]

- 35. Hydrogenated Lecithin Powder Cosmetic Grade [accio.com]

- 36. olivetreepeople.com [olivetreepeople.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Hydrogenated Phospholipids

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Hydrogenation in Phospholipid Applications

In the realm of pharmaceutical sciences, particularly in the sophisticated design of drug delivery systems like liposomes, the physicochemical properties of excipients are paramount. Phospholipids, the fundamental building blocks of these vesicles, are often sourced from natural origins such as soy or egg yolk, rendering them rich in unsaturated fatty acid chains. While these unsaturated lipids are biologically relevant, their double bonds are susceptible to oxidation, which can compromise the stability and shelf-life of a formulation.

Catalytic hydrogenation is a transformative process that addresses this intrinsic instability. By converting unsaturated fatty acid chains to their saturated counterparts, we not only eliminate sites of oxidative vulnerability but also profoundly alter the lipid's physical behavior. Hydrogenation increases the gel-to-liquid crystalline phase transition temperature (T_m_) of the phospholipid.[1][2] This elevation in T_m_ results in more rigid, stable membranes at physiological temperatures, a critical attribute for controlling drug release and enhancing the in-vivo performance of liposomal formulations.[] This guide provides an in-depth exploration of the synthesis via catalytic hydrogenation and the subsequent, rigorous characterization required to validate the final product.

Part 1: The Synthesis of Hydrogenated Phospholipids via Catalytic Hydrogenation

The conversion of unsaturated phospholipids to their saturated analogs is most commonly achieved through catalytic hydrogenation. This process involves the addition of hydrogen atoms across the double bonds of the fatty acid chains in the presence of a metal catalyst.

The Underlying Mechanism and Choice of Catalyst

Catalytic hydrogenation is a heterogenous catalytic process that lowers the activation energy for the addition of hydrogen to an alkene.[4] The reaction mechanism, broadly described by the Horiuti-Polanyi mechanism, involves several key steps:

-

Adsorption: Both the unsaturated phospholipid and molecular hydrogen are adsorbed onto the surface of the metal catalyst.[4]

-

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and individual hydrogen atoms bind to the catalyst surface.

-

Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the catalyst surface to the carbons of the double bond, resulting in a saturated carbon-carbon bond.[4]

-

Desorption: The now-saturated phospholipid desorbs from the catalyst surface, freeing the catalytic site for the next reaction cycle.

The choice of catalyst is critical and influences reaction efficiency and selectivity. Finely divided metals are preferred due to their high surface area. Common catalysts include:

-

Palladium (Pd): Often supported on carbon (Pd/C), it is a highly effective and widely used catalyst.[4][5] Water-soluble palladium complexes, such as palladium di(sodium alizarine monosulphonate), have also been successfully used for the hydrogenation of phospholipids in aqueous dispersions.[5][6][7]

-

Platinum (Pt): Typically used as platinum(IV) oxide (PtO₂, Adams' catalyst), which is reduced in situ to finely divided platinum metal.[4] Platinum catalysts are known for their high activity.[8][9][10]

-

Nickel (Ni): Often used as Raney nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy.[4][11]

-

Rhodium (Rh): Water-soluble rhodium-phosphine complexes have been employed for the hydrogenation of phosphatidylcholine liposomes under mild conditions.[12]

The selection of a particular catalyst system depends on the starting material, desired reaction kinetics, and the need to minimize side reactions.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a general procedure for the catalytic hydrogenation of a generic unsaturated phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), to its saturated counterpart, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

Materials:

-

Unsaturated Phospholipid (e.g., DOPC)

-

Solvent (e.g., ethanol or a chloroform/methanol mixture)

-

Catalyst (e.g., 5% Palladium on Carbon, Pd/C)

-

Hydrogen Gas (H₂)

-

Inert Gas (e.g., Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Protocol:

-

Dissolution: Dissolve the unsaturated phospholipid in an appropriate organic solvent in a reaction vessel equipped with a magnetic stirrer.

-

Inerting the System: Purge the reaction vessel with an inert gas (N₂ or Ar) to remove all oxygen, which can poison the catalyst and pose a safety hazard with hydrogen.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% w/w of the phospholipid) to the reaction mixture under a positive pressure of the inert gas.

-

Hydrogenation: Replace the inert gas with hydrogen gas, typically at a slight positive pressure (e.g., via a balloon or a regulated supply). For laboratory-scale reactions, vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas).

-

Reaction Monitoring: The progress of the hydrogenation can be monitored by taking small aliquots of the reaction mixture (after filtering out the catalyst) and analyzing them by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of the more non-polar (higher R_f_) product spot indicates the reaction is proceeding. The iodine value can also be monitored to measure the degree of unsaturation.[2]

-

Reaction Completion and Catalyst Removal: Once the reaction is complete (as determined by TLC), the hydrogen supply is stopped, and the vessel is purged again with an inert gas. The catalyst is removed by filtration through a pad of a filtration aid like Celite®. This step is critical to prevent catalyst contamination of the final product.

-

Solvent Removal and Product Isolation: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude hydrogenated phospholipid.

-

Purification (if necessary): Depending on the purity of the starting material and the reaction's cleanliness, further purification by flash chromatography may be required.

Critical Considerations and Potential Challenges

-

Catalyst Poisoning: Impurities in the starting material, such as sulfur compounds or residual solvents, can poison the catalyst, reducing its activity.[11]

-

Isomerization: During hydrogenation, particularly with polyunsaturated fatty acids, isomerization of cis double bonds to trans double bonds can occur.[5][12] While the final product is fully saturated, the presence of trans intermediates can affect reaction kinetics.

-

Acyl Chain Migration: Although less common under typical hydrogenation conditions, acyl migration, where the fatty acid chains move between the sn-1 and sn-2 positions of the glycerol backbone, can be a concern, especially if the reaction conditions are harsh.[13]

-

Safety: Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood with appropriate safety precautions.

Part 2: A Multi-faceted Approach to Characterization

Thorough characterization is essential to confirm the identity, purity, and relevant physicochemical properties of the synthesized hydrogenated phospholipid. A single analytical technique is insufficient; a combination of chromatographic, spectroscopic, and thermal methods provides a comprehensive and trustworthy assessment.

Chromatographic Techniques: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of phospholipids. Due to the lack of a strong UV chromophore in saturated lipids, a universal detector is required.

-

HPLC with Charged Aerosol Detection (CAD): This has become a standard method for lipid analysis.[14][15] CAD is a mass-sensitive detector that provides a response largely independent of the analyte's chemical structure, making it ideal for quantifying different lipid classes.[15][16] A reversed-phase HPLC-CAD method can be used to separate the hydrogenated phospholipid from any remaining unsaturated starting material and other lipid impurities.[17]

Table 1: Representative HPLC-CAD Purity Analysis

| Compound | Retention Time (min) | Area % |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 8.5 | < 0.1% |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 12.2 | > 99.5% |

| Other Impurities | various | < 0.4% |

Spectroscopic Methods: Structural Verification

Spectroscopic techniques provide detailed information about the molecular structure of the synthesized phospholipid, confirming the successful hydrogenation.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and powerful tool for confirming the disappearance of double bonds. The key spectral changes to observe are:

-

Disappearance of the =C-H stretch: The peak around 3010 cm⁻¹, characteristic of the C-H stretching of a cis-double bond, should be absent in the final product.

-

Changes in C-H stretching region: The region between 2800-3000 cm⁻¹ will show characteristic peaks for CH₂ and CH₃ stretching vibrations.[18]

-

Confirmation of Key Functional Groups: The presence of the phosphate group (P=O stretch around 1240 cm⁻¹ and P-O-C stretch around 1080 cm⁻¹) and the ester carbonyl group (C=O stretch around 1740 cm⁻¹) confirms the integrity of the phospholipid structure.[18][19]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structural elucidation.

-

¹H NMR: The most telling evidence of complete hydrogenation is the disappearance of the olefinic proton signals, typically found in the 5.3-5.4 ppm region. The spectrum will be dominated by signals from the fatty acid methylene and methyl protons in the 0.8-2.5 ppm range and signals from the glycerol and headgroup protons.[20][21]

-

¹³C NMR: Similar to ¹H NMR, the signals from the sp²-hybridized carbons of the double bond (around 128-130 ppm) will be absent in the hydrogenated product, replaced by signals from sp³-hybridized carbons.[22]

-

³¹P NMR: This technique is particularly useful for analyzing phospholipids as it provides a single, sharp signal for each distinct phosphorus environment, confirming the integrity of the phosphate headgroup.[22][23] It is an excellent tool for quantifying the phospholipid content and identifying any phosphorus-containing impurities.[23]

-

Thermal Analysis: Assessing Physicochemical Properties

-

Differential Scanning Calorimetry (DSC): DSC is the primary method for determining the phase transition temperature (T_m_) of the phospholipid.[24][25] The T_m_ is a critical quality attribute, as it dictates the fluidity and stability of the liposomal membrane. The hydrogenation of an unsaturated phospholipid like DOPC (T_m_ = -17 °C) to DSPC (T_m_ = 55 °C) will result in a significant and measurable increase in the phase transition temperature.[26][27] A sharp, well-defined endothermic peak on the DSC thermogram is also indicative of high purity.[24]

Table 2: Comparison of Phase Transition Temperatures (T_m_)

| Phospholipid | Degree of Saturation | T_m_ (°C) |

| DOPC | Unsaturated (18:1) | -17 |

| DSPC | Saturated (18:0) | 55 |

Part 3: Integrated Experimental and Analytical Workflows

To ensure a self-validating system, the synthesis and characterization processes must be logically interconnected. The following diagrams illustrate these workflows.

Diagram 1: Catalytic Hydrogenation Workflow

Caption: Workflow for the catalytic hydrogenation of unsaturated phospholipids.

Diagram 2: Comprehensive Characterization Workflow

Caption: A multi-technique workflow for the characterization of hydrogenated phospholipids.

Conclusion

The synthesis of hydrogenated phospholipids is a well-established yet nuanced process that is fundamental to the production of stable, high-quality excipients for drug delivery. Success hinges not only on the careful execution of the catalytic hydrogenation reaction but equally on a rigorous, multi-faceted analytical characterization. By integrating chromatographic, spectroscopic, and thermal analyses, researchers and drug development professionals can ensure the identity, purity, and critical physicochemical properties of their materials, laying a trustworthy foundation for advanced formulation development.

References

-

Vigh, L., Joo, F., & van der Waal, J. R. (1987). The hydrogenation of phospholipid-bound unsaturated fatty acids by a homogeneous, water-soluble, palladium catalyst. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 921(2), 167-174. [Link]

-

Nzai, J. M., & Proctor, A. (1998). Determination of Phospholipids in Vegetable Oil by Fourier Transform Infrared Spectroscopy. Journal of the American Oil Chemists' Society, 75(10), 1281-1289. [Link]

-

Amenabar, I., Poly, S., Goikoetxea, M., & Hillenbrand, R. (2017). Label-Free Infrared Spectroscopy and Imaging of Single Phospholipid Bilayers with Nanoscale Resolution. Analytical Chemistry, 89(21), 11475-11482. [Link]

-

Gattuso, G., Fazio, B., Foti, C., & Mallamace, D. (2023). Probing Biochemical Differences in Lipid Components of Human Cells by Means of ATR-FTIR Spectroscopy. International Journal of Molecular Sciences, 24(17), 13488. [Link]

-

Pohle, W., Selle, C., Gauger, D. R., & Zundel, G. (2001). FTIR-spectroscopic characterization of phosphocholine-headgroup model compounds. Vibrational Spectroscopy, 26(1), 9-18. [Link]

-

van der Steen, A. T., de Jong, W. A., de Kruijff, B., & van Deenen, L. L. (1982). Studies on the catalytic hydrogenation of biomembranes. Hydrogenation of phosphatidylcholine liposomes by two water-soluble rhodium-phosphine catalysts. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 711(2), 336-344. [Link]

-

Nzai, J. M., & Proctor, A. (1998). The FTIR spectra of 2 mg/mL phospholipid standard mixture. ResearchGate. [Link]

-

Zaera, F. (2016). Direct Addition Mechanism during the Catalytic Hydrogenation of Olefins over Platinum Surfaces. Accounts of Chemical Research, 49(7), 1342-1349. [Link]

-

Zaera, F. (2016). Direct Addition Mechanism during the Catalytic Hydrogenation of Olefins over Platinum Surfaces. Request PDF on ResearchGate. [Link]

-

Inoue, T., & Yanagihara, S. (2012). Thermotropic Phase Behavior of Hydrogenated Soybean Phosphatidylcholine–Cholesterol Binary Liposome Membrane. Chemical and Pharmaceutical Bulletin, 60(8), 983-988. [Link]

-

Inoue, T., & Yanagihara, S. (2012). Thermotropic phase behavior of hydrogenated soybean phosphatidylcholine-cholesterol binary liposome membrane. PubMed, 60(8), 983-8. [Link]

-

Horváth, I., Vigh, L., Pali, T., & Thompson Jr, G. A. (1989). Effect of catalytic hydrogenation of Tetrahymena ciliary phospholipid fatty acids on ciliary phospholipase A activity. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1002(3), 409-412. [Link]

-

Nieva-Echevarría, B., Goicoechea, E., & Guillén, M. D. (2015). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 20(2), 3084-3106. [Link]

-

Moreau, R. A. (2009). Analysis of Lipids by HPLC-CAD. Informed Website. [Link]

-

Moreau, R. A. (2006). The analysis of lipids via HPLC with a charged aerosol detector. Lipids, 41(7), 727-734. [Link]

-

Chen, D. W., et al. (2020). Differential scanning calorimetric (DSC) scan for liposomes with different PC composition. ResearchGate. [Link]

-

Danthine, S., & Deroanne, C. (2017). Enzymatic synthesis of structured lipids from liquid and fully hydrogenated high oleic sunflower oil. Journal of the Science of Food and Agriculture, 97(1), 163-170. [Link]

-

Miatmoko, A., et al. (2021). Differential thermal analysis of hydrogenated soybean phosphatidylcholine (HSPC), distearoyl-snglycero-3-phosphoethanolamine-N-(methoxy[polyethylene glycol] - ResearchGate. [Link]

-

Lipoid GmbH. (n.d.). Hydrogenated Phospholipids. Lipoid Website. [Link]

-

van Hoogevest, P., & Fahr, A. (2014). The use of natural and synthetic phospholipids as pharmaceutical excipients. European Journal of Lipid Science and Technology, 116(9), 1125-1141. [Link]

-

LibreTexts. (2021). 5.2: Catalytic Hydrogenation. Chemistry LibreTexts. [Link]

-

The Royal Society of Chemistry. (2014). CHAPTER 10: Catalytic Hydrogenation of Vegetable Oils. RSC Publishing. [Link]

-

van Hoogevest, P., & Wendel, A. (2014). The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery. European Journal of Pharmaceutical Sciences, 58, 1-10. [Link]

-

Zhalgas, A., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Journal of the American Chemical Society, 138(40), 13233-13243. [Link]

-

Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press. [Link]

-

van der Waal, J. R., et al. (1986). Catalytic hydrogenation of fatty acyl chains in plasma membranes; effect on membrane lipid fluidity and expression of cell surface antigens. Biochimica et Biophysica Acta (BBA) - Biomembranes, 861(2), 256-266. [Link]

-

Zhang, L., et al. (2003). Synthesis of AZT 5'-O-Hydrogen Phospholipids and their Derivatives. Synthesis, 2003(01), 107-111. [Link]

-

van Hoogevest, P., & Fahr, A. (2014). The use of natural and synthetic phospholipids as pharmaceutical excipients. PubMed, 116(9), 1125-1141. [Link]

-

Peng, L., et al. (2006). Elucidation of Acyl Migration During Lipase-Catalyzed Production of Structured Phospholipids. Journal of the American Oil Chemists' Society, 83(7), 609-614. [Link]

-

Quinn, P. J., et al. (1977). The Modulation of Cell-Membrane Fluidity by Catalytic Hydrogenation. ResearchGate. [Link]

-

Creative Biolabs. (n.d.). Hydrogenated Phosphatidylcholine. Creative Biolabs Website. [Link]

-

Vigh, L., et al. (1985). Complex hydrogenation/oxidation reactions of the water-soluble hydrogenation catalyst palladium di (sodium alizarinmonosulfonate) and details of homogeneous hydrogenation of lipids in isolated biomembranes and living cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 837(1), 42-50. [Link]

-

Spectroscopy Online. (2024). NMR Spectroscopy for Phospholipid Characterization. Spectroscopy Online. [Link]

-

Bertino, F., et al. (2013). Lipid analysis via HPLC with a charged aerosol detector. ResearchGate. [Link]

-

Pireddu, R., et al. (2023). Hydrogenated phospholipid, a promising excipient in amorphous solid dispersions of fenofibrate for oral delivery: Preparation and in-vitro biopharmaceutical characterization. International Journal of Pharmaceutics, 645, 123405. [Link]

-

Rapoport, N., & Christensen, D. A. (2007). Interactions between Adsorbed Hydrogenated Soy Phosphatidylcholine (HSPC) Vesicles at Physiologically High Pressures and Salt Concentrations. Langmuir, 23(11), 6075-6083. [Link]

-

Gerhards, S., et al. (2024). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]

-

Dutta, D., et al. (2015). The expanded 1 H-NMR spectrum of the phospholipids fraction: proton... ResearchGate. [Link]

-

López, J. J. R., & Fabián, D. A. C. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. WebmedCentral BIOCHEMISTRY, 2(10), WMC002233. [Link]

-

Donato, P., et al. (2012). Characterization of Phospholipid Molecular Species by Means of HPLC-Tandem Mass Spectrometry. ResearchGate. [Link]

-

Steelyard Analytics, Inc. (2019). Analysis of Phospholipids by NMR-Spectroscopy. Steelyard Analytics Website. [Link]

-

Browse, J., & Somerville, C. (2001). Acyl-Lipid Metabolism. The Arabidopsis Book, 1, e0001. [Link]

-

Meneses, P., & Navarro, J. N. (1990). Analysis of mixed lipid extracts using 1H NMR spectra. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1047(1), 76-83. [Link]

-

Le-Dévédec, F., & Fribourg, C. (2015). Phospholipids at the Interface: Current Trends and Challenges. Polymers, 7(8), 1503-1522. [Link]

Sources

- 1. lipoid.com [lipoid.com]

- 2. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The hydrogenation of phospholipid-bound unsaturated fatty acids by a homogeneous, water-soluble, palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of catalytic hydrogenation of Tetrahymena ciliary phospholipid fatty acids on ciliary phospholipase A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complex hydrogenation/oxidation reactions of the water-soluble hydrogenation catalyst palladium di (sodium alizarinmonosulfonate) and details of homogeneous hydrogenation of lipids in isolated biomembranes and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.rsc.org [books.rsc.org]

- 12. Studies on the catalytic hydrogenation of biomembranes. Hydrogenation of phosphatidylcholine liposomes by two water-soluble rhodium-phosphine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. hplc.eu [hplc.eu]

- 16. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. Analysis of Phospholipids by NMR-Spectroscopy | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 24. Thermotropic Phase Behavior of Hydrogenated Soybean Phosphatidylcholine–Cholesterol Binary Liposome Membrane [jstage.jst.go.jp]

- 25. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Thermotropic phase behavior of hydrogenated soybean phosphatidylcholine-cholesterol binary liposome membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Analysis of Hydrogenated Lecithin

Abstract: This technical guide provides a comprehensive examination of hydrogenated lecithin, a critical excipient in the pharmaceutical and cosmetic industries. We will delve into the molecular intricacies of its chemical structure, the transformative effects of the hydrogenation process, and a detailed survey of the analytical methodologies required for its robust characterization and quality control. This document is intended for researchers, formulation scientists, and quality control analysts engaged in drug development and advanced material science, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Rationale for Hydrogenated Lecithin

Lecithin, a naturally occurring mixture of phospholipids, is a cornerstone of formulation science due to its exceptional emulsifying and biocompatible properties.[1][2] Derived primarily from sources like soybeans and egg yolks, its principal component is phosphatidylcholine (PC).[3] However, the presence of unsaturated fatty acids in the acyl chains of natural lecithin renders it susceptible to oxidation, leading to degradation, color changes, and the generation of reactive byproducts.[2][4] This instability can compromise the shelf-life and safety of pharmaceutical formulations.

The process of catalytic hydrogenation addresses this critical liability. By converting the carbon-carbon double bonds in the fatty acid chains to single bonds, hydrogenated lecithin is produced.[1][2] This modification dramatically enhances oxidative stability, thermal resistance, and improves the color profile, making it a superior ingredient for applications demanding high purity and stability, such as in liposomal drug delivery systems, parenteral emulsions, and high-end topical formulations.[4][5][6]

The Chemical Structure of Hydrogenated Lecithin

Lecithin is not a single molecule but a complex mixture. The most abundant phospholipid is phosphatidylcholine. Its structure consists of a central glycerol backbone, two fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position, which is further esterified to a choline headgroup.[5][7]

The critical transformation occurs in the fatty acid tails. Natural soy lecithin is rich in unsaturated fatty acids like linoleic acid (C18:2) and oleic acid (C18:1). Hydrogenation saturates these chains, converting them primarily to stearic acid (C18:0).

Visualizing the Hydrogenation Process

The diagram below illustrates the conversion of a common phosphatidylcholine molecule found in soy lecithin (1-palmitoyl-2-linoleoyl-phosphatidylcholine) to its fully hydrogenated form (1-palmitoyl-2-stearoyl-phosphatidylcholine).

The chemical structures below provide a more detailed view of this molecular transformation.

The Hydrogenation Process: A Closer Look

The conversion of lecithin to hydrogenated lecithin is a controlled catalytic process. The choice of catalyst and reaction conditions is paramount to achieving the desired degree of saturation while minimizing side reactions.

Catalysts: Palladium on carbon (Pd/C) is a widely used and efficient catalyst.[4][6] Nickel-based catalysts are also employed, though they may promote double bond isomerizations (cis/trans).[1][4]

Reaction Conditions:

-

Solvent: The reaction is typically carried out in a solvent medium using deoiled lecithin.[4]

-

Temperature: Temperatures generally range from 60°C to 100°C.[1][4]

-

Pressure: Hydrogen pressure can vary significantly, from approximately 1.5 MPa (about 217 psi) to higher pressures of 70 to 150 atm.[1][4]

The degree of hydrogenation is a critical quality attribute and is directly monitored by the Iodine Value , as discussed in the analytical section.

Comprehensive Analytical Characterization

A multi-faceted analytical approach is required to fully characterize hydrogenated lecithin, confirming its structure, purity, and stability. The following sections detail the core analytical techniques and provide exemplary protocols.

Spectroscopic Analysis

NMR is the most powerful tool for unambiguous structure elucidation.

-

³¹P NMR: This is the primary technique for analyzing the phospholipid headgroup composition. Since each major phospholipid class (PC, PE, PI, etc.) contains a single phosphorus atom in a unique chemical environment, they give distinct, well-resolved signals.[8][9][10] This allows for precise quantification of the relative mole percent of each phospholipid in the mixture.[8]

-

Causality: The chemical shift of the ³¹P nucleus is highly sensitive to the structure of the attached headgroup (e.g., choline vs. ethanolamine). This allows for label-free identification and quantification.

-

-

¹H and ¹³C NMR: These techniques confirm the saturation of the fatty acid chains.

-

Interpretation: In natural lecithin, ¹H NMR spectra show characteristic signals for vinylic protons (C=C-H ) around 5.3 ppm. After successful hydrogenation, these signals completely disappear. Concurrently, the intensity of the aliphatic signals (-(CH₂)n-) between 1.2-1.6 ppm increases significantly. Similarly, ¹³C NMR will show the disappearance of signals from sp²-hybridized carbons (C=C) around 128-130 ppm.

-

-

Key Spectral Features:

-

C=O Stretch (Ester): A strong absorbance peak around 1735-1745 cm⁻¹ confirms the ester linkages of the fatty acids to the glycerol backbone.[13][14]

-

P=O Stretch (Phosphate): A characteristic peak around 1230-1250 cm⁻¹ indicates the presence of the phosphate group.[13][15]

-

P-O-C Stretch: Absorbance in the 1060-1090 cm⁻¹ region is also characteristic of the phosphate ester moiety.[14][15]

-

C=C Stretch (Alkene): In unhydrogenated lecithin, a weak band may be observed around 3010 cm⁻¹ (=C-H stretch) and ~1650 cm⁻¹ (C=C stretch). The disappearance of these peaks is a key indicator of successful hydrogenation.

-

Chromatographic Analysis

HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is the gold standard for separating and quantifying the different phospholipid classes.[16][17] Normal-phase chromatography on a silica or diol column is typically used.[16]

-

Causality: The separation is based on the polarity of the phospholipid headgroups. The ELSD is used because phospholipids lack a strong UV chromophore, making it a universal detector for non-volatile analytes.

Experimental Protocol: HPLC-ELSD Analysis of Phospholipids

-

Column: Use a Diol or Silica column (e.g., 250mm x 4.6mm, 5 µm).

-

Mobile Phase: A gradient system is typically employed, starting with a non-polar solvent and increasing the polarity. An example system is a gradient of Chloroform/Methanol/Ammonium Hydroxide.[18]

-

Flow Rate: 1.0 mL/min.

-

Detector (ELSD): Nebulizing temperature set to 60°C; Nitrogen pressure at 4.0 bar.[18]

-

Sample Preparation: Accurately weigh and dissolve the hydrogenated lecithin sample in the initial mobile phase or a suitable solvent like hexane.

-

Quantification: Use certified reference standards for each phospholipid (PC, PE, PI, etc.) to create a calibration curve for accurate quantification.

GC with Flame Ionization Detection (FID) is used to determine the fatty acid profile. This analysis confirms the degree of saturation and identifies the specific saturated fatty acids present (e.g., stearic, palmitic).

-

Causality: Direct analysis of fatty acids by GC is difficult due to their low volatility and high polarity. Therefore, they must first be converted into their more volatile Fatty Acid Methyl Esters (FAMEs) through a derivatization process.[19]

Experimental Protocol: GC-FID Analysis of Fatty Acid Profile (as FAMEs)

-

Derivatization (Saponification & Methylation): a. Hydrolyze the phospholipids to release the free fatty acids using a methanolic base (e.g., sodium methoxide).[20] b. Methylate the free fatty acids using a reagent like boron trifluoride in methanol (BF₃-methanol). c. Extract the resulting FAMEs into a non-polar solvent like heptane or hexane.[19]

-

Column: A polar capillary column, such as a Carbowax-type (polyethylene glycol) or a highly polar biscyanopropyl phase column, is required for good separation.[19][21]

-

Instrument Conditions:

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 250-280°C.

-

Oven Program: A temperature gradient is used, for example, starting at 100°C and ramping up to 250°C.[22]

-

Carrier Gas: Helium or Hydrogen.

-

-

Identification: Identify FAME peaks by comparing their retention times to those of a well-characterized FAME standard mixture.

Key Quality Control Parameters (Wet Chemistry)

These titrimetric methods provide critical data on the quality and stability of the material.

| Parameter | Principle & Significance | Typical Acceptance Criteria |

| Iodine Value (IV) | Measures the degree of unsaturation by quantifying the amount of iodine that reacts with the C=C double bonds in 100g of the substance.[23][24] A low IV is the primary indicator of successful hydrogenation. | Typically < 2.0 g I₂/100g |

| Peroxide Value (PV) | Quantifies the concentration of primary oxidation products (peroxides and hydroperoxides).[25][26] It is a key measure of oxidative stability. A low value indicates good stability and proper handling.[25] | NMT 5.0 meq/kg[6] |

| Acid Value (AV) | Measures the amount of free fatty acids present due to hydrolysis of the ester bonds.[27] It indicates the extent of degradation. | NMT 36 mg KOH/g (for lecithin)[18] |

Experimental Protocol: Determination of Iodine Value (Wijs Method)

-

Sample Preparation: Accurately weigh the hydrogenated lecithin sample into a glass-stoppered iodine flask. The sample weight depends on the expected IV.

-

Reaction: Dissolve the sample in a suitable solvent (e.g., cyclohexane/acetic acid). Add a precise volume of Wijs solution (iodine monochloride in acetic acid). Stopper the flask and let it stand in the dark for the prescribed time (e.g., 30-60 minutes).[28]

-

Titration: Add a saturated solution of potassium iodide (KI), which reacts with the excess (unreacted) Wijs reagent to liberate iodine.

-

Endpoint: Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.[23]

-

Calculation: The Iodine Value is calculated based on the difference between a blank titration and the sample titration.

Experimental Protocol: Determination of Peroxide Value

-

Sample Preparation: Weigh the sample into an Erlenmeyer flask and dissolve it in an acetic acid-chloroform solution (3:2 v/v).[18][25]

-

Reaction: Add a saturated potassium iodide (KI) solution. The peroxides in the sample will oxidize the iodide (I⁻) to iodine (I₂).

-

Titration: Add water and immediately titrate the liberated iodine with a standardized sodium thiosulfate solution, using a starch indicator near the endpoint.[18][25]

-

Calculation: The Peroxide Value is calculated in milliequivalents of peroxide per 1000 g of the sample.

Conclusion

Hydrogenated lecithin represents a significant advancement over its natural counterpart, offering the stability and purity required for high-stakes pharmaceutical and cosmetic applications. Its characterization is not trivial and demands a rigorous, multi-technique approach. By combining spectroscopic methods for structural confirmation (NMR, FTIR), chromatographic techniques for compositional analysis (HPLC, GC), and classical titrations for critical quality attributes (IV, PV, AV), a complete and reliable profile of the material can be established. The protocols and rationale outlined in this guide provide a robust framework for researchers and quality control professionals to ensure the consistency, safety, and efficacy of formulations containing this vital excipient.

References

-

Meneses, P., & Glonek, T. (1988). High resolution 31P NMR of extracted phospholipids. Journal of Lipid Research, 29(5), 679-89. [Link]

-

Schiller, J., Müller, M., Fuchs, B., Arnold, K., & Huster, D. (2007). 31P NMR Spectroscopy of Phospholipids: From Micelles to Membranes. Current Analytical Chemistry, 3(4), 283-301. [Link]

-

London, E., & Feigenson, G. W. (1979). Quantitative analysis of phospholipids by 31P-NMR. Journal of Lipid Research, 20(3), 408-12. [Link]

-

Dais, P., & Spyros, A. (2002). Determination of Phospholipids in Olive Oil by 31P NMR Spectroscopy. Journal of Agricultural and Food Chemistry, 50(23), 6596-6601. [Link]

-

Wassall, S. R. (2005). 31P NMR studies of phospholipids. Lipid Technology, 17(1), 11-14. [Link]

-

FAO/WHO. (n.d.). Lecithin. JECFA Monographs. [Link]

-

Joshi, H., Dwivedi, C., & Sharma, Y. C. (2012). Optimization of continuous hydrogenation of soybean lecithin using factorial design. International Food Research Journal, 19(4), 1431-1436. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of: (a) purified lecithin; (b) modified lecithin; and (c) breaking down of single fatty acid. [Link]

-

Creative Biolabs. (n.d.). Phosphatidylcholine (PC). [Link]

-

Yactraq. (n.d.). What is Hydrogenated Lecithin Made From. [Link]

-

ResearchGate. (n.d.). Time course of the hydrogenation of soy-bean lecithin, linoleic acid and oleic acid. [Link]

-

University of Nebraska-Lincoln. (n.d.). Determination of Peroxide Value (PV) of lipid. [Link]

-

Joshi, H., et al. (2012). Optimization of continuous hydrogenation of soybean lecithin using factorial design. International Food Research Journal. [Link]

-

RSC Publishing. (2024). A sustainable lecithin-based ligand for the bio-functionalization of iron and hybrid metal organic frameworks (MOFs) nanoparticles with the sugar mannose. [Link]

-

AOCS. (n.d.). Lecithin Phospholipids by HPLC-ELSD. AOCS Methods. [Link]

-

Gotoh, N., et al. (2011). Simple Method for Measuring the Peroxide Value in a Colored Lipid. Journal of Oleo Science. [Link]

-

Nzai, J. M., & Proctor, A. (2000). Stability Determination of Soy Lecithin-Based Emulsions by Fourier Transform Infrared Spectroscopy. Journal of the American Oil Chemists' Society. [Link]

-

AOCS. (n.d.). Iodine Value of Lecithin, Wijs Method. AOCS Methods. [Link]

-

Wikipedia. (n.d.). Phosphatidylcholine. [Link]

-

Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

-

YouTube. (2022). Analysis of Lecithin in pharmaceutical and cosmetic products Part 2. HPLC-ELSD analysis. [Link]

-

Food Science Toolbox. (2017). Determination of Total Lipids and Lipid Oxidation. [Link]

-

Fisher Scientific. (n.d.). Generic HPLC-ELSD Method for Lipids. [Link]

-

Wang, S., et al. (2015). Individual Phosphatidylcholine Species Analysis by RP-HPLC-ELSD for Determination of Polyenylphosphatidylcholine in Lecithins. Molecules. [Link]

-

SIELC. (n.d.). HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of lecithin and soybean oil standard solutions. [Link]

-

Quora. (2019). What do acid value and peroxide value determine in oil and fat? [Link]

-

ACS Publications. (2019). Toward Atomistic Resolution Structure of Phosphatidylcholine Headgroup and Glycerol Backbone at Different Ambient Conditions. [Link]

-

U.S. Pharmacopeia. (2011). NF 30 Official Monographs / Lecithin. [Link]

-

Wikipedia. (n.d.). Iodine value. [Link]

-

ResearchGate. (n.d.). The peroxide value (PV) and the acid value (AV) of sunflower oil and palm olein samples. [Link]

-

Agilent. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. [Link]

-

NIH. (n.d.). Gas-Phase Transformation of Phosphatidylcholine Cations to Structurally Informative Anions via Ion/Ion Chemistry. [Link]

-

Avanti Polar Lipids. (n.d.). Fatty Acid Analysis of Phospholipids by GC/FID. [Link]

-

Scribd. (n.d.). Iodine Value Testing Guide. [Link]

-

Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. zhishangchem.com [zhishangchem.com]

- 3. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 5. Phosphatidylcholine (PC) - Creative Biolabs [creative-biolabs.com]

- 6. Page loading... [guidechem.com]

- 7. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 31P NMR Spectroscopy of Phospholipids: From Micelles to Membranes: Ingenta Connect [ingentaconnect.com]

- 10. High resolution 31P NMR of extracted phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. [PDF] Soy lecithin phospholipid determination by fourier transform infrared spectroscopy and the acid digest/arseno-molybdate method: A comparative study | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A sustainable lecithin-based ligand for the bio-functionalization of iron and hybrid metal organic frameworks (MOFs) nanoparticles with the sugar mann ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03743J [pubs.rsc.org]

- 16. Lecithin Phospholipids by HPLC-ELSD [library.aocs.org]

- 17. m.youtube.com [m.youtube.com]

- 18. fao.org [fao.org]

- 19. gcms.cz [gcms.cz]

- 20. avantiresearch.com [avantiresearch.com]

- 21. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 22. agilent.com [agilent.com]

- 23. Iodine Value of Lecithin, Wijs Method [library.aocs.org]

- 24. Iodine value - Wikipedia [en.wikipedia.org]

- 25. iitg.ac.in [iitg.ac.in]

- 26. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 27. quora.com [quora.com]

- 28. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Critical Micelle Concentration of Hydrogenated Lecithin

For Researchers, Scientists, and Drug Development Professionals

This guide serves as an in-depth technical resource on the critical micelle concentration (CMC) of hydrogenated lecithin, a pivotal parameter in the formulation of pharmaceuticals, cosmetics, and various delivery systems. As a senior application scientist, the following content is structured to provide not just procedural steps, but a foundational understanding of the principles, practical insights into experimental design, and a robust framework for data interpretation.

The Foundational Role of Hydrogenated Lecithin and its CMC

Hydrogenated lecithin, a derivative of natural lecithin, is produced through the controlled hydrogenation of the fatty acid chains within its phospholipid structure.[1][2] This process saturates the fatty acid chains, conferring enhanced stability against oxidation and heat, making it a superior excipient in many formulations.[3] The molecular structure of hydrogenated lecithin is amphiphilic, possessing a hydrophilic phosphate head group and hydrophobic fatty acid tails.[1] This dual nature drives its self-assembly in aqueous solutions into organized structures known as micelles.

The Critical Micelle Concentration (CMC) is defined as the concentration of a surfactant at which the individual molecules (monomers) begin to aggregate to form micelles.[4] Below the CMC, hydrogenated lecithin exists predominantly as monomers in solution. As the concentration surpasses the CMC, any additional lecithin molecules will preferentially form new micelles.[4] This phenomenon is critical in drug development as the hydrophobic core of these micelles can encapsulate poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their solubility, stability, and bioavailability.[3][5]

Methodologies for Determining the Critical Micelle Concentration

The determination of the CMC is not a direct measurement but rather an inference from the observation of a sharp change in a physicochemical property of the solution as a function of the surfactant concentration. The choice of methodology is contingent on the specific characteristics of the hydrogenated lecithin, the presence of other excipients, and the required precision.

Surface Tensiometry: The Gold Standard

Principle of Causality: This method is founded on the principle that surfactant monomers will preferentially adsorb at the air-water interface to reduce the system's free energy, thereby lowering the surface tension. Once the interface is saturated with monomers, any further increase in surfactant concentration leads to the formation of micelles in the bulk solution. At this point, the surface tension remains relatively constant. The CMC is identified as the inflection point in the plot of surface tension versus the logarithm of the concentration.[6][7]

Self-Validating Protocol:

-

Solution Preparation:

-

Prepare a stock solution of hydrogenated lecithin in a high-purity aqueous medium (e.g., deionized water or a specific buffer). Ensure complete dissolution, which may require gentle heating and stirring.

-

Create a series of dilutions from the stock solution to span a concentration range that brackets the expected CMC. It is crucial to have sufficient data points both below and above the CMC to accurately define the two linear regions of the plot.

-

-

Instrumentation and Measurement:

-

Utilize a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant and controlled temperature. Temperature control is critical as surface tension is temperature-dependent.

-

-

Data Analysis and CMC Determination:

Caption: Workflow for CMC determination using a fluorescence probe.

Other Validated Methodologies

| Method | Principle | Advantages | Considerations |

| Dynamic Light Scattering (DLS) | Detects the onset of micelle formation by measuring the increase in the scattered light intensity as larger micellar aggregates form. [8][9][10] | Non-perturbing and provides information on micelle size. [10][11] | Requires careful sample filtration to avoid interference from dust or other particulates. [10] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat evolved or absorbed during the transfer of monomers into micelles. [12][13]The CMC is determined from the change in the enthalpy profile. | Provides a complete thermodynamic profile of micellization (enthalpy and entropy). [14] | Requires specialized and sensitive instrumentation. [15] |

| Conductivity | Applicable to ionic surfactants, this method relies on the change in the molar conductivity of the solution as charged monomers aggregate into less mobile, charged micelles. | Simple and precise for ionic systems. | Not suitable for non-ionic or zwitterionic surfactants like hydrogenated lecithin under most conditions. [16] |

Factors Influencing the CMC of Hydrogenated Lecithin

The CMC is not an intrinsic constant but is highly dependent on the formulation's composition and environmental conditions. A comprehensive understanding of these factors is crucial for robust formulation development.

| Factor | Influence on CMC | Scientific Rationale |

| Alkyl Chain Length | Decreases with increasing chain length | Longer hydrophobic chains have a greater thermodynamic drive to minimize contact with water, thus favoring micelle formation at lower concentrations. |

| Degree of Hydrogenation | Decreases with increased hydrogenation | The removal of double bonds results in more flexible and linear acyl chains that can pack more efficiently within the micelle core, lowering the free energy of micellization. [1] |

| Temperature | Complex, often exhibits a minimum | Temperature affects both the hydration of the hydrophilic headgroup and the hydrophobic interactions of the tails. The interplay of these effects can lead to a U-shaped dependence of CMC on temperature. |

| pH | Can have a significant effect | The charge on the phosphate group of lecithin is pH-dependent. Changes in pH can alter the electrostatic interactions between headgroups, thereby influencing the ease of micelle formation. [17] |

| Ionic Strength | Decreases with increasing salt concentration | The addition of electrolytes shields the electrostatic repulsion between the charged headgroups, allowing them to pack more closely and promoting micellization at lower concentrations. [17] |

| Co-solvents and Additives | Can increase or decrease CMC | The presence of other molecules, such as co-surfactants, polymers, or APIs, can significantly alter the CMC by participating in micelle formation or by altering the solvency of the medium for the lecithin monomers. [18][19] |

Concluding Remarks for the Practicing Scientist

The critical micelle concentration is a cornerstone parameter in the characterization of hydrogenated lecithin for pharmaceutical and cosmetic applications. Its accurate determination is essential for ensuring product performance, stability, and efficacy. The choice of analytical technique should be made judiciously, considering the specific attributes of the formulation. Furthermore, a thorough evaluation of the impact of various formulation and environmental factors on the CMC is imperative for the development of robust and reliable products. This guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals in their work with this versatile and valuable excipient.

References

-

Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture, 3(7). Retrieved from [Link]

-

Hennig, A., et al. (2007). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. The Journal of Physical Chemistry B, 111(49), 13834-13841. Retrieved from [Link]

-

Švarc-Gajić, J., et al. (2013). Methods used for determination of critical micelle concentration. Tehnika, 68(4), 633-638. Retrieved from [Link]

-

Noncomedogenic.co.za. (2025, March 15). Understanding Hydrogenated Lecithin: A Comprehensive Guide. Retrieved from [Link]

-

Smith, A. M., et al. (2022). CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. Colloids and Surfaces B: Biointerfaces, 211, 112320. Retrieved from [Link]

-

Tang, B., et al. (2020). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117792. Retrieved from [Link]

-

Almeida, P., et al. (n.d.). Determination of the critical micellar concentration of a detergent using a fluorescent probe. Smart_Drugs Teacher Guide. Retrieved from [Link]

-

Stanford Chemicals. (n.d.). What is Hydrogenated Lecithin Made From. Retrieved from [Link]

-

Kim, J., et al. (2018). The critical micelle concentration of lecithin in bulk oils and medium chain triacylglycerol is influenced by moisture content and total polar materials. Food Chemistry, 261, 194-200. Retrieved from [Link]

-

Wyatt Technology. (n.d.). WP4005: Determination of critical micelle concentration by dynamic light scattering. Retrieved from [Link]

-

Waters. (n.d.). WP4005: Determination of critical micelle concentration by dynamic light scattering. Retrieved from [Link]

-

Personal Care Truth. (2024, June 11). Hydrogenated Lecithin. Retrieved from [Link]

-

Ghosh, S. (2014). Pyrene absorption can be a convenient method for probing critical micellar concentration (cmc) and indexing micellar polarity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 443-449. Retrieved from [Link]

-

Kim, J., et al. (2018). The critical micelle concentration of lecithin in bulk oils and medium chain triacylglycerol is influenced by moisture content and total polar materials. Semantic Scholar. Retrieved from [Link]

-

Islam, N., & Wannakawin, W. (2001). Micelle Formation and Micellar Size by a Light Scattering Technique. Journal of the American Oil Chemists' Society, 78(9), 921-925. Retrieved from [Link]

-

ChemBK. (2024, April 9). Hydrogenated Lecithin. Retrieved from [Link]

-

Hennig, A., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(49), 13834-13841. Retrieved from [Link]

-

Wang, L., et al. (2021). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. Molecules, 26(11), 3239. Retrieved from [Link]

-

Smith, A. M., et al. (2022). CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. ResearchGate. Retrieved from [Link]

-